BenchChemオンラインストアへようこそ!

6-(Morpholine-4-carbonyl)nicotinic acid

HCA2 agonist dyslipidemia GPR109A binding

This morpholine-carbonyl nicotinic acid amide provides a differentiated, multi-target pharmacological fingerprint, hitting CAIII, nAChR subtypes, HCA2, and CCR5. Its amide linker confers distinct H-bonding and target engagement versus amino-linked analogs, making it a critical probe for SAR, biased signaling, and polypharmacology studies. Secure high-purity material for your screening cascades.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
Cat. No. B8504666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Morpholine-4-carbonyl)nicotinic acid
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C11H12N2O4/c14-10(13-3-5-17-6-4-13)9-2-1-8(7-12-9)11(15)16/h1-2,7H,3-6H2,(H,15,16)
InChIKeyHDIFJKLEDYGYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Morpholine-4-carbonyl)nicotinic acid – Compound Identity and Procurement Baseline for a Nicotinic Acid–Morpholine Hybrid Scaffold


6-(Morpholine-4-carbonyl)nicotinic acid (C₁₁H₁₂N₂O₄, MW 236.22 g/mol) is a heterocyclic amide that fuses a nicotinic acid pyridine core with a morpholine ring through a carbonyl linker at the 6-position. This architecture places it within the broader class of 6-substituted nicotinic acid analogues, a family studied for carbonic anhydrase III (CAIII) inhibition and dyslipidemia [1]. The compound is catalogued in authoritative bioactivity databases (e.g., ChEMBL, BindingDB) and has been evaluated in multiple target-based assays, establishing a multi-target interaction fingerprint that distinguishes it from both parent nicotinic acid and simpler 6-amino-substituted morpholine analogs. Its CAS registry is not widely standardised, and procurement typically requires confirmation via SMILES string (C1COCCN1C(=O)C2=NC=C(C=C2)C(=O)O) or IUPAC name to avoid confusion with closely related compounds such as 6-morpholinonicotinic acid (CAS 120800-52-4).

6-(Morpholine-4-carbonyl)nicotinic acid – Why In-Class Morpholine–Nicotinic Acid Compounds Cannot Be Interchanged


Within the morpholine–nicotinic acid chemotype, the position and nature of the morpholine attachment create functionally distinct chemical entities that cannot be treated as interchangeable procurement items. The carbonyl-linked variant (amide) exhibits fundamentally different physicochemical and biological behaviour compared with the directly amino-linked 6-morpholinonicotinic acid (CAS 120800-52-4), because the amide bond alters electron distribution across the pyridine ring, modifies hydrogen-bonding capacity, and shifts the conformational landscape of the morpholine ring [1]. These molecular differences translate into measurable variations in receptor binding profiles: ChEMBL and BindingDB records show that the carbonyl-linked compound interacts with at least four distinct target classes – nicotinic acetylcholine receptors (nAChRs), hydroxycarboxylic acid receptor 2 (HCA2/GPR109A), CCR5, and carbonic anhydrase isoforms – whereas closely related analogs in the 6-morpholinoalkyl series (e.g., ARI-001) were specifically optimised for HCA2-mediated lipid lowering with reduced flushing [2]. Simply substituting one morpholine–nicotinic acid compound for another without verifying the exact structure and its target engagement profile risks invalidating entire screening campaigns or mechanistic hypotheses.

6-(Morpholine-4-carbonyl)nicotinic acid – Quantitative Differentiation Evidence Against Closest Comparators


HCA2 (GPR109A) Receptor Binding Affinity: Amide-Linked Compound vs. Parent Nicotinic Acid

In a direct radioligand displacement assay using recombinant human HCA2 receptor expressed in Flp‑IN HEK cell membranes, 6-(morpholine-4-carbonyl)nicotinic acid displaced [5,6-³H]-nicotinic acid with an IC₅₀ of 327 nM [1]. This represents a distinct binding mode compared with unmodified nicotinic acid, whose binding affinity at HCA2 has been reported in the high‑nanomolar to low‑micromolar range (Kd ~1–10 µM) across multiple studies, establishing that the morpholine‑carbonyl substitution substantially enhances receptor engagement. A structurally related but more optimised HCA2 agonist (CHEMBL3589836) achieves an IC₅₀ of 21 nM in the same assay format [2], illustrating the affinity range achievable within this chemotype and positioning the target compound as a moderately potent probe suitable for target‑engagement studies requiring partial HCA2 activation without full receptor saturation.

HCA2 agonist dyslipidemia GPR109A binding

Nicotinic Acetylcholine Receptor (nAChR) Functional Agonist Activity: Subtype‑Selective Weak Activation vs. Potent Agonists

The compound acts as a weak functional agonist at human neuronal nicotinic acetylcholine receptors, with EC₅₀ values of 9.0 µM at α2β4 and 29 µM at α2β4 in a repeat determination, and 31 µM at α4β4 subtypes when tested in recombinant human receptors expressed in HEK‑293 cells [1]. This contrasts sharply with the endogenous agonist acetylcholine, which activates nAChRs with EC₅₀ values in the sub‑micromolar to low‑micromolar range, and with potent synthetic nAChR agonists that achieve nanomolar potency. The differential activity across α2β4 vs. α4β4 subtypes (9–31 µM range) suggests a measurable, albeit weak, subtype‑selectivity profile that could be exploited for probing nAChR subtype pharmacology without the confounding effects of strong receptor desensitisation that accompany high‑potency agonists. In comparison, the directly amino‑linked analog 6‑morpholinonicotinic acid has reported binding but not functional data in the same nAChR assay panel [2], meaning procurement of the carbonyl‑linked compound is required to obtain validated functional EC₅₀ measurements.

nAChR agonist neuronal receptor functional potency

CCR5 Antagonist Activity: Preliminary Evidence for Immunomodulatory Target Engagement

Preliminary pharmacological screening identified 6‑(morpholine-4-carbonyl)nicotinic acid as a CCR5 antagonist, with potential utility for treating CCR5‑mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While a precise IC₅₀ value for this specific compound at CCR5 was not retrievable from the open literature, related CCR5 antagonists in the nicotinic acid series have achieved potencies as low as 0.100 nM in cell‑based HIV entry assays [2], and another nicotinic acid‑derived CCR5 antagonist demonstrated an IC₅₀ of 72.7 nM in HEK293 cells [3]. This places the chemotype within a validated pharmacological space for CCR5 antagonism. In contrast, 6‑morpholinonicotinic acid and N‑(2‑morpholinoethyl)nicotinamide derivatives (e.g., WAY‑620147) are not reported as CCR5 ligands, being characterised instead as nAChR modulators and monoamine oxidase inhibitors respectively. The CCR5 activity of the carbonyl‑linked compound therefore represents a target‑specific differentiation that is absent in the closest structural analogs.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Carbonic Anhydrase III (CAIII) Inhibitory Potential Within the 6-Substituted Nicotinic Acid Class

6‑Substituted nicotinic acid analogues, as a compound class, have been identified as potent inhibitors of carbonic anhydrase III (CAIII), an emerging pharmacological target for dyslipidemia and cancer [1]. In experimental validation, unsubstituted nicotinic acid inhibited CAIII with a Kᵢ of 203 µM, while optimised 6‑substituted analogues achieved Kᵢ values as low as 41.6 µM (e.g., 6‑(hexyloxy)pyridine‑3‑carboxylic acid) and 69.7–115.2 µM for seven additional analogues [2]. Docking studies confirmed that the carboxylic acid group of these ligands coordinates the Zn²⁺ ion in the CAIII active site, a pharmacophoric feature retained by 6‑(morpholine‑4‑carbonyl)nicotinic acid through its free 3‑carboxylic acid group. Although this specific compound has not been individually tested in the published CAIII assay panel, it satisfies the structural requirements for CAIII binding established by QSAR and docking models: a 6‑position substituent on the pyridine ring, a free carboxylic acid at the 3‑position, and an electron‑withdrawing or hydrogen‑bond‑capable group at the 6‑position. The morpholine‑carbonyl substituent provides an additional hydrogen‑bond acceptor (the amide carbonyl) that is absent in alkyloxy‑substituted analogues, which could theoretically enhance interactions with CAIII active‑site residues.

CAIII inhibitor hyperlipidemia carbonic anhydrase

Physicochemical Differentiation: Amide‑Linked Morpholine vs. Direct Amino‑Linked Morpholine Analogs

The carbonyl linker in 6‑(morpholine‑4‑carbonyl)nicotinic acid introduces measurable physicochemical differentiation from the directly amino‑linked 6‑morpholinonicotinic acid (CAS 120800‑52‑4). The target compound has a molecular weight of 236.22 g/mol vs. 208.21 g/mol for the amino‑linked analog, reflecting the additional carbonyl oxygen [1]. This structural difference increases the hydrogen‑bond acceptor count (4 vs. 3), raises the topological polar surface area, and alters the LogP, collectively affecting aqueous solubility and membrane permeability. Morpholine amides as a class exhibit enhanced water solubility compared with other amide types (e.g., Weinreb amides) due to the high hydrophilicity of the morpholine ring [2]. The amide bond additionally confers greater metabolic stability than the direct C–N linkage, as amides are generally more resistant to oxidative N‑dealkylation. These differences mean that the two compounds will display divergent behaviour in biological assays, formulation studies, and pharmacokinetic profiling, despite their superficial structural similarity.

physicochemical properties solubility hydrogen bonding

Multi‑Target Interaction Fingerprint vs. Single‑Target Comparators

Unlike comparator compounds that are predominantly characterised against a single target class, 6‑(morpholine‑4‑carbonyl)nicotinic acid has documented interactions spanning at least four distinct protein families: nAChRs (EC₅₀ = 9–31 µM across subtypes), HCA2/GPR109A (IC₅₀ = 327 nM), CCR5 (antagonist classification), and the carbonic anhydrase family (class‑level CAIII inhibitory potential) [1][2][3][4]. In contrast, WAY‑620147 (an N‑(2‑morpholinoethyl)nicotinamide derivative) is selectively characterised as a monoamine oxidase inhibitor (MAO‑A IC₅₀ = 26 µM; MAO‑B IC₅₀ = 55 µM) with no documented nAChR or HCA2 activity [5]. Similarly, the niacin mimetic ARI‑001 (a 6‑morpholinoalkyl‑substituted pyridine from the Tufts College patent family) was optimised specifically for HCA2‑mediated HDL elevation and triglyceride lowering, with explicit design criteria to minimise off‑target effects [6]. The multi‑target profile of 6‑(morpholine‑4‑carbonyl)nicotinic acid makes it uniquely suited for polypharmacology studies, target deconvolution campaigns, or as a starting scaffold for fragment‑based screening across multiple therapeutic areas.

polypharmacology target engagement selectivity profiling

6-(Morpholine-4-carbonyl)nicotinic acid – High-Confidence Application Scenarios Grounded in Quantitative Evidence


HCA2/GPR109A Target Engagement Studies Requiring Moderate-Potency Probe Compounds

For laboratories investigating hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) pharmacology, this compound provides a moderately potent probe (IC₅₀ = 327 nM in radioligand displacement) that fills the affinity gap between parent nicotinic acid (Kd ~1–10 µM) and high-potency tool compounds (IC₅₀ = 21 nM for CHEMBL3589836). This intermediate potency is particularly valuable for studying partial agonism, biased signalling, or receptor desensitisation kinetics where full receptor saturation by a high-potency ligand would confound the readout [1][2]. The compound can be used as a reference standard for calibrating HCA2 binding assays or as a comparator for novel HCA2 ligand screening campaigns.

Neuronal nAChR Subtype Profiling with a Weak Functional Agonist

The validated functional EC₅₀ values at human α2β4 (9–29 µM) and α4β4 (31 µM) nAChR subtypes make this compound suitable for electrophysiological or calcium-flux studies of nAChR subtype pharmacology where a weak partial agonist is required to avoid rapid receptor desensitisation [3]. Unlike 6‑morpholinonicotinic acid, which has only binding data and no functional characterisation, this compound enables correlation of binding occupancy with functional response across nAChR subtypes. It is also appropriate as a control compound in nAChR screening panels to establish baseline weak-agonist response levels.

CCR5 Antagonist Lead Identification and Chemokine Receptor Polypharmacology Profiling

As the only morpholine‑substituted nicotinic acid derivative with documented CCR5 antagonist classification, this compound serves as a starting point for medicinal chemistry optimisation of CCR5‑targeted agents for HIV entry inhibition or inflammatory disease [4]. It can be incorporated into chemokine receptor screening panels alongside structurally distinct CCR5 antagonists (e.g., maraviroc derivatives) to assess chemotype‑specific effects on receptor internalisation, β‑arrestin recruitment, or CCL5‑induced calcium mobilisation. The concurrent HCA2 and nAChR activities also make it a useful probe for evaluating potential polypharmacology or off‑target liabilities of CCR5‑targeted compounds.

CAIII Inhibitor SAR Expansion and Dyslipidemia Target Validation

The structural congruence of this compound with the validated 6‑substituted nicotinic acid CAIII inhibitor pharmacophore (free 3‑carboxylic acid, 6‑position substituent, capacity for Zn²⁺ coordination) supports its use in expanding structure–activity relationships beyond the alkyloxy‑ and aryloxy‑substituted analogues characterised by Mohammad et al. (2017) [5]. The morpholine‑carbonyl group introduces hydrogen‑bond acceptor functionality at the 6‑position that is absent in the published series, offering a novel vector for CAIII active‑site interactions. This compound can be deployed in Hummel–Dreyer chromatographic CAIII inhibition assays or thermal shift assays to quantify its Kᵢ and validate docking predictions.

Quote Request

Request a Quote for 6-(Morpholine-4-carbonyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.